Allyl 1H,1H-heptafluorobutyl ether
Description
Williamson Ether Synthesis and Derivatives
The Williamson ether synthesis is a widely utilized and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com
The synthesis of allyl 1H,1H-heptafluorobutyl ether can be achieved through the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) with an allyl halide, such as allyl bromide or allyl chloride. fluorine1.ru In this reaction, the alcohol is first deprotonated by a base to form the corresponding alkoxide, 2,2,3,3,4,4,4-heptafluorobutoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the ether. youtube.comyoutube.com The general scheme for this reaction is as follows:
Step 1: Deprotonation of the alcohol CF₃CF₂CF₂CH₂OH + Base → CF₃CF₂CF₂CH₂O⁻ + HB⁺
Step 2: Nucleophilic substitution CF₃CF₂CF₂CH₂O⁻ + CH₂=CHCH₂-X → CF₃CF₂CF₂CH₂OCH₂CH=CH₂ + X⁻ (where X = Cl, Br, I)
Lazzari and co-workers reported the synthesis of allyl 1H,1H-perfluorobutanol by heating equivalent amounts of the alcohol, allyl bromide, and crushed sodium hydroxide (B78521) in an autoclave at 80°C for 7 hours, achieving a yield of 69%. fluorine1.ru
The efficiency of the Williamson ether synthesis for producing this compound is influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong bases are required to effectively deprotonate the fluorinated alcohol. Common bases used include sodium hydride (NaH) and potassium hydroxide (KOH). masterorganicchemistry.comfluorine1.ru
The choice of solvent is also critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethers such as tetrahydrofuran (B95107) (THF) are often employed. masterorganicchemistry.comfluorine1.ru Phase-transfer catalysts, such as tetraethylammonium (B1195904) bromide (TEBAC), can be used to facilitate the reaction between the aqueous and organic phases when using aqueous solutions of bases like KOH. fluorine1.ru
Polish researchers described a method for preparing allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether by reacting the corresponding alcohol with allyl chloride in the presence of sodium hydroxide, benzene, and a small amount of dimethylaminopyridine at 70-80°C for 8 hours. fluorine1.ru This suggests that similar conditions could be optimized for the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of Fluorinated Allyl Ethers
| Fluorinated Alcohol | Allyl Halide | Base | Solvent/Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1H,1H-Perfluorobutanol | Allyl Bromide | NaOH | Autoclave | 80°C, 7 h | 69 | fluorine1.ru |
| 1H,1H-Perfluorohexanol | Allyl Bromide | NaOH | Autoclave | 80°C, 7 h | 67 | fluorine1.ru |
| 1H,1H,8H,8H-Perfluorooctane-1,8-diol | Allyl Bromide | NaOH | Autoclave | 80°C, 7 h | 62 | fluorine1.ru |
| 2,2,3,3,4,4,5,5-Octafluoropentanol | Allyl Chloride | NaOH | Benzene/DMAP | 70-80°C, 8 h | - | fluorine1.ru |
The yield and selectivity of the Williamson ether synthesis are highly dependent on the reaction conditions and the nature of the substrates. youtube.com For the synthesis of this compound, the primary nature of the allyl halide favors the desired SN2 reaction over competing elimination reactions. libretexts.org However, the steric bulk of the highly fluorinated alkoxide could potentially hinder the reaction rate. youtube.com
Research has shown that yields for similar fluorinated allyl ethers can range from moderate to good. For instance, Lazzari et al. achieved yields of 62-69% for the synthesis of various fluoroalkyl allyl ethers. fluorine1.ru It is expected that the synthesis of this compound would have a comparable yield under optimized conditions.
Alternative Synthetic Pathways
While the Williamson ether synthesis is a primary method, other synthetic strategies can be employed to form the ether linkage in this compound.
An alternative approach involves the acid-catalyzed addition of an alcohol to an alkene. youtube.com In the context of synthesizing this compound, this would involve the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with allene (B1206475) in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate. youtube.com
Another method is the alkoxymercuration-demercuration reaction. youtube.comyoutube.com This reaction involves the addition of the alcohol across the double bond of an alkene, mediated by a mercury salt, followed by reduction. This method offers the advantage of avoiding carbocation rearrangements. youtube.com
The synthesis of this compound can also be approached through the derivatization of other fluorinated compounds. For example, a fluorinated ether with a different functional group could potentially be converted to the allyl ether through subsequent reaction steps. However, direct synthesis from 2,2,3,3,4,4,4-heptafluoro-1-butanol is generally the more straightforward approach.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-4-prop-2-enoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F7O/c1-2-3-15-4-5(8,9)6(10,11)7(12,13)14/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJWIOOAUUDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372190 | |
| Record name | Allyl 1H,1H-heptafluorobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648-42-0 | |
| Record name | Allyl 1H,1H-heptafluorobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Catalytic Approaches in the Synthesis of Allyl 1H,1H-Heptafluorobutyl Ether
The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of 1H,1H-heptafluorobutanol with an allyl halide. To enhance the reaction rate and yield, particularly in biphasic systems, catalytic approaches are frequently employed. The most prominent of these is phase-transfer catalysis (PTC).
Phase-transfer catalysis facilitates the transfer of the heptafluorobutoxide anion from an aqueous or solid phase into an organic phase where the allyl halide is soluble. This is accomplished by a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms a lipophilic ion pair with the alkoxide, enabling it to react with the allyl halide in the organic medium.
The general mechanism for the phase-transfer catalyzed synthesis of this compound can be outlined as follows:
Deprotonation: 1H,1H-Heptafluorobutanol is deprotonated by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the corresponding alkoxide.
Phase Transfer: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion (X⁻) for the heptafluorobutoxide anion (RF-O⁻) at the interface of the two phases.
Nucleophilic Substitution: The resulting ion pair ([Q⁺][RF-O⁻]) is soluble in the organic phase and reacts with the allyl halide (e.g., allyl bromide) in a classic Sₙ2 reaction to form the desired ether and regenerate the catalyst's original salt form (Q⁺X⁻).
The efficiency of this process is influenced by several factors, including the choice of catalyst, solvent, base, and reaction temperature. Common phase-transfer catalysts for such reactions include tetra-n-butylammonium bromide (TBAB) and other quaternary ammonium salts. These catalysts are effective in promoting the alkylation of alcohols and phenols under mild conditions. researchgate.net
While less common for this specific transformation, transition-metal catalysis represents another potential route for the synthesis of allylic ethers. Palladium-catalyzed allylic etherification, for instance, has been developed for the coupling of alcohols with allylic substrates. However, for the synthesis of this compound, the Williamson synthesis under phase-transfer catalysis remains the more direct and widely utilized approach.
The following table provides representative, albeit not empirically verified for this specific compound, reaction conditions for the synthesis of this compound using a phase-transfer catalyst, based on established protocols for similar fluorinated ethers.
Representative Data for Catalytic Synthesis of this compound
| Catalyst | Allylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Tetra-n-butylammonium bromide (TBAB) | Allyl bromide | 50% aq. NaOH | Toluene | 60 | 6 | ~85-95 |
| Tetra-n-butylammonium hydrogen sulfate | Allyl chloride | 50% aq. KOH | Dichloromethane | 40 | 8 | ~80-90 |
| Aliquat 336 | Allyl bromide | Solid K₂CO₃ | Acetonitrile | Reflux | 12 | ~75-85 |
Note: The data in this table is representative of typical conditions for phase-transfer catalyzed etherification of fluorinated alcohols and has not been derived from a specific documented synthesis of this compound.
Chemical Reactivity and Transformation Studies
Polymerization Mechanisms and Kinetics
The polymerization of allyl ether monomers is a complex field, historically challenged by the lower reactivity of the allyl double bond compared to other vinyl monomers like acrylates. This is often attributed to the stability of the allylic radical formed during polymerization, which can lead to side reactions.
Radical polymerization is a common method for vinyl monomers. For allyl ethers, the process is initiated by radicals generated from thermal or photochemical initiators, which then add to the double bond of the monomer. nih.gov However, the polymerization of allyl monomers is often inefficient due to a process known as degradative chain transfer. nih.govresearchgate.net
Radical Polymerization of Allyl Ether Monomers
Thiol-Ene Photopolymerization Systems Incorporating Fluorinated Allyl Ethers
Thiol-ene polymerization offers a highly efficient alternative for curing allyl ether systems, including those containing fluorine. nih.gov This reaction proceeds via a step-growth radical mechanism involving the sequential propagation of a thiyl radical through the allyl double bond, followed by a chain transfer step from the resulting carbon-centered radical to another thiol group, which regenerates the thiyl radical. acs.org This process can be initiated by light (photopolymerization) or heat. youtube.com
The key advantages of thiol-ene systems are their high efficiency, mild reaction conditions, and minimal byproducts, which aligns them with the principles of "click chemistry". youtube.com Research on ternary systems, such as thiol-allyl ether-methacrylate, has shown that fluorinated allyl ethers can be incorporated to create highly cross-linked polymer networks with tailored mechanical properties. nih.govresearchgate.net In these systems, the polymerization can proceed through distinct regimes, starting with methacrylate (B99206) homopolymerization and transitioning to a thiol-ene dominated phase. researchgate.net The characteristics of coatings produced from polyol allyl ethers and polyol mercaptoalkanoates demonstrate good thermal stability and mechanical resistance. lu.se
Analysis of Degradative Chain Transfer and Polymerization Efficiency
However, recent studies using density functional theory (DFT) have challenged the universal applicability of the degradative chain transfer model for all allyl ether polymerizations. For multi-allyl ether monomers, a radical-mediated cyclization (RMC) mechanism has been proposed. This mechanism suggests that polymerization does not proceed via the classic free-radical addition (FRA) and degradative chain transfer, but rather through a three-step process involving hydrogen atom transfer (HAT), the formation of a five-membered cyclopentane (B165970) ring, and another HAT reaction to continue the cycle. nih.govacs.org This alternative pathway suggests that under certain conditions, polymerization can be more efficient than previously thought. acs.org
Kinetic Investigations of Allyl Ether Polymerization Rates
Kinetic studies of allyl ether polymerization are crucial for understanding and controlling the reaction. In thiol-ene photopolymerizations, the rate is significantly influenced by the chemical structure of the vinyl monomer. For thiol-allyl ether systems, the polymerization rate is typically first-order with respect to the thiol functional group concentration and zero-order with respect to the allyl ether concentration (Rₚ ∝ [SH]¹[C=C]⁰). acs.org This indicates that the chain transfer step from the carbon radical to the thiol is the rate-limiting step in the polymerization process. acs.org
In contrast, other thiol-ene systems, such as those with norbornene or vinyl ether, exhibit different kinetics, often showing a half-order dependence on both thiol and ene concentrations (Rₚ ∝ [SH]¹/²[C=C]¹/²). acs.org The high ratio of propagation to chain transfer kinetic parameters in thiol-allyl ether systems contributes to their efficient step-growth polymerization. acs.org
| Thiol-Ene System | Kinetic Rate Dependence | Rate Limiting Step |
| Thiol-Allyl Ether | Rₚ ∝ [SH]¹[C=C]⁰ | Chain Transfer |
| Thiol-Norbornene | Rₚ ∝ [SH]¹/²[C=C]¹/² | Propagation & Chain Transfer |
| Thiol-Vinyl Ether | Rₚ ∝ [SH]¹/²[C=C]¹/² | Propagation & Chain Transfer |
| Thiol-Acrylate | Rₚ ∝ [SH]¹ | Chain Transfer |
| This table summarizes the kinetic rate dependencies for various thiol-ene photopolymerization systems, based on findings from reference acs.org. |
To overcome the limitations of conventional radical polymerization, controlled polymerization strategies have been developed for allyl ether monomers, particularly for their structural analogs like allyl glycidyl (B131873) ether (AGE).
Controlled Polymerization Strategies
Ring-Opening Polymerization (ROP) of Functional Allyl Glycidyl Ether Analogs
Ring-opening polymerization (ROP) of epoxide-containing allyl ethers, such as allyl glycidyl ether (AGE), is a powerful method for producing well-defined functional polyethers. nih.gov Anionic ring-opening polymerization (AROP), in particular, has been shown to be a controlled and living process, allowing for the synthesis of polymers with predictable molar masses and low polydispersity. nih.govacs.org
This method is tolerant of the allyl functional group, which remains available for post-polymerization modification via reactions like thiol-ene coupling. nih.govnih.gov Researchers have successfully synthesized various architectures, including homopolymers, and block copolymers using AROP. nih.govacs.org The polymerization can be initiated by various systems, including organoaluminum initiators and strong phosphazene bases. acs.orgcambridge.org
A critical parameter in the AROP of AGE is the reaction temperature. Studies have shown that at temperatures below 40°C, side reactions such as the isomerization of the allyl group to a cis-prop-1-enyl ether group can be minimized or eliminated. nih.gov
| Polymerization Temperature (°C) | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) | Isomerization (mol%) |
| 30 | 10 - 100 | 1.05 - 1.33 | ~0 |
| 40 | 10 - 100 | 1.05 - 1.33 | 0 - 10 |
| >40 | 10 - 100 | 1.05 - 1.33 | Increases with temperature |
| This table illustrates the effect of temperature on the anionic ring-opening polymerization of allyl glycidyl ether (AGE), based on data from reference nih.gov. |
A novel technique termed anionic ring-opening monomer addition (AROMA) has also been developed, allowing for the sequential addition of single AGE units to a polymer chain, enabling the creation of sequence-controlled polymers. cambridge.org
Organometallic-Mediated Radical Polymerization (OMRP) in Fluoropolymer Synthesis
Organometallic-Mediated Radical Polymerization (OMRP) has emerged as a powerful technique for the synthesis of well-defined polymers, including those incorporating fluorinated monomers. advancedsciencenews.com This controlled radical polymerization method allows for the synthesis of fluorinated copolymers with specific macromolecular architectures. advancedsciencenews.comanr.fr The development of OMRP has been particularly significant for controlling the polymerization of less reactive monomers, offering a pathway to novel block copolymers with unique properties. advancedsciencenews.com
Research has focused on developing OMRP as a tool for creating controlled fluorinated polymer structures. anr.fr The synthesis of fluorinated copolymers via OMRP has been successfully demonstrated, yielding well-defined alternating copolymers and novel block copolymers. advancedsciencenews.com For instance, the controlled radical copolymerization of vinyl acetate (B1210297) (VAc) and t-butyl-2-trifluoromethacrylate (MAF-TBE) has been achieved using a "one-pot" OMRP approach. This resulted in the formation of both 1:1 alternating copolymers and diblock copolymers composed of a poly(VAc-alt-MAF-TBE) alternating sequence followed by a polyvinyl acetate (PVAc) homopolymer block. advancedsciencenews.com Such advancements highlight the potential of OMRP to incorporate fluorinated monomers like Allyl 1H,1H-heptafluorobutyl ether into complex polymer chains, paving the way for new materials with highly specialized properties. advancedsciencenews.comanr.fr The primary goals in this area are the synthesis of organometallic complexes that can reversibly activate and deactivate the growing fluorinated radical chains, thereby controlling the polymerization process. anr.fr
Copolymerization Behavior with Diverse Monomer Classes
The incorporation of fluorinated monomers into polymers is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and specific surface properties. researchgate.net this compound, as a fluorinated monomer, can potentially be copolymerized with a variety of other monomer classes to tailor the properties of the resulting polymer.
The copolymerization of fluorinated monomers is an active area of research. For example, waterborne fluoropolymer emulsions have been synthesized through the semi-continuous seed emulsion polymerization of chlorotrifluoroethylene (B8367) (CTFE) with non-fluorinated monomers such as vinyl acetate (VAc), n-butyl acrylate (B77674) (BA), Veova 10, and acrylic acid (AA). nih.gov Similarly, the copolymerization of ethylene (B1197577) with vinyl fluoride (B91410) has been achieved using palladium-based catalysts, resulting in fluorinated polyethylene. acs.org
Allyl monomers, in general, can be challenging to polymerize due to the stability of the allylic radical formed through chain transfer. However, methods have been developed to copolymerize allyl monomers. For instance, amphiphilic copolymers have been synthesized from N-vinyl-2-pyrrolidone and allyl glycidyl ether via radical copolymerization. nih.gov The presence of the electron-withdrawing heptafluorobutyl group in this compound would significantly influence its reactivity in copolymerization reactions compared to non-fluorinated allyl ethers. While specific data on the copolymerization of this compound is not widely available, the general principles of fluoromonomer and allyl monomer copolymerization suggest its potential to be incorporated into copolymers with monomers such as vinyl ethers, vinyl esters, acrylates, and olefins like ethylene. nih.govacs.orginrim.it The resulting copolymers would be expected to exhibit properties derived from both the fluorinated ether and the comonomer.
Functional Group Transformations of the Allyl Moiety
Isomerization Reactions of the Allyl Group to Propenyl Ethers
The isomerization of allyl ethers to the corresponding propenyl ethers is a synthetically useful transformation, as the resulting vinyl ether functionality can participate in a range of subsequent reactions. This reaction can be catalyzed by various reagents.
One effective method involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at room temperature, which can lead to a nearly quantitative conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. nih.gov Another approach utilizes a combination of a nickel hydride precatalyst and a Brønsted acid. This system facilitates an isomerization/hydrolysis sequence for the deprotection of O-allyl groups, demonstrating the shift from the allyl to the propenyl form as an intermediate step. thieme.de Ruthenium complexes have also been shown to be effective catalysts for the redox isomerization of allylic alcohols, a related transformation. nih.gov
While these methods are generally applicable to allyl ethers, the specific conditions for the isomerization of this compound would need to be optimized, taking into account the electronic effects of the heptafluorobutyl group.
Table 1: Catalysts for Isomerization of Allyl Ethers
| Catalyst System | Description | Reference |
| Lithium diisopropylamide (LDA) | Promotes quantitative conversion to (Z)-propenyl ethers in THF at room temperature. | nih.gov |
| Nickel Hydride Precatalyst / Brønsted Acid | Used for an isomerization/hydrolysis sequence to deprotect O-allyl groups. | thieme.de |
| Ruthenium Complexes | Effective for redox isomerization of allylic alcohols to aldehydes and ketones. | nih.gov |
Chemical Cleavage and Deprotection Strategies for Allyl Ethers
The allyl group is a common protecting group for alcohols due to its stability under a range of conditions. Its removal, or deprotection, can be achieved through several chemical strategies that target the allyl functionality. organic-chemistry.org
A widely used method for the deprotection of allyl ethers involves palladium catalysis. A combination of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) and zinc chloride (ZnCl₂) can efficiently cleave allyl ethers under mild conditions. organic-chemistry.org This method is advantageous due to its chemoselectivity and efficiency. organic-chemistry.org Another palladium-catalyzed approach uses barbituric acid derivatives as an allyl cation scavenger in protic polar solvents. organic-chemistry.org
Other reagents for allyl ether cleavage include:
Boron trifluoride-methyl sulfide (B99878) complex (BF₃·SMe₂) : This reagent can cleave allyl phenyl ethers, with the reaction rate being highly dependent on the substitution pattern of the aromatic ring and the reaction conditions. thieme-connect.de
Samarium(II) iodide (SmI₂) : In the presence of water and isopropylamine, SmI₂ provides for the selective cleavage of unsubstituted allyl ethers in very good yields. organic-chemistry.org
Oxidative methods : A one-pot method for the removal of O-allyl protecting groups under oxidative conditions at near-neutral pH involves hydroxylation of the double bond followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org
Table 2: Reagents for Allyl Ether Cleavage
| Reagent/System | Conditions | Reference |
| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Mild, ambient temperature | organic-chemistry.org |
| Pd(0) / Barbituric acid derivatives | Protic polar solvents, room temperature | organic-chemistry.org |
| BF₃·SMe₂ | Dependent on substrate and conditions | thieme-connect.de |
| SmI₂ / H₂O / i-PrNH₂ | - | organic-chemistry.org |
| OsO₄ (cat.) / NaIO₄ | Oxidative conditions, near-neutral pH | organic-chemistry.org |
Hydrosilylation Reactions for Silicon-Containing Derivatives
Hydrosilylation of the allyl group in this compound offers a direct route to silicon-containing derivatives. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl moiety. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, but nickel catalysts have also been shown to be effective. acs.org
For example, α-diimine nickel catalysts have been used for the hydrosilylation of alkenes with tertiary silanes. acs.org These catalysts can exhibit high selectivity and functional group tolerance, making them suitable for complex molecules. acs.org The hydrosilylation of 1-octene (B94956) with triethoxysilane, a large-scale industrial process, demonstrates the utility of this reaction. acs.org
Applying this to this compound, the reaction with a hydrosilane (R₃SiH) in the presence of a suitable catalyst would yield a fluorinated propyl ether with a terminal silyl (B83357) group. The general reaction is as follows:
C₃F₇CH₂OCH₂CH=CH₂ + R₃SiH --(Catalyst)--> C₃F₇CH₂OCH₂CH₂CH₂SiR₃
This transformation allows for the introduction of a silyl group, which can serve as a handle for further functionalization or be a key component in the formulation of silicone-based materials, such as surfactants or coatings, that also possess the unique properties imparted by the fluoroalkyl chain.
Fluorination and Stereoselective Reactions
The allyl moiety in this compound is amenable to various addition reactions, including fluorination and other stereoselective transformations. While the existing heptafluorobutyl group provides a significant fluorinated component, further fluorination of the allyl group or stereoselective reactions at the double bond can lead to complex and valuable molecules.
Fluorination: Direct fluorination of the allyl double bond can introduce additional fluorine atoms. Electrophilic fluorinating agents, such as Selectfluor, can be used for the fluorodesilylation of silyl-substituted allylboronate esters to produce boryl-substituted allyl fluorides, demonstrating a method to introduce fluorine at the allylic position. organic-chemistry.org Palladium-catalyzed enantioselective fluorination of allylic chlorides with silver(I) fluoride (AgF) represents a method for creating chiral allylic fluorides. ucla.eduacs.org
Stereoselective Reactions: The development of asymmetric reactions for fluorinated substrates is a significant area of organic synthesis.
Asymmetric Allylation : The enantioselective Pd-catalyzed allylation of fluorinated silyl enol ethers has been reported, leading to the formation of chiral α-allyl-α-fluoroketones. rsc.org This highlights the potential for stereocontrolled C-C bond formation adjacent to a fluorinated center.
Asymmetric Hydrogenation : Iridium complexes with chiral ligands have been used for the asymmetric hydrogenation of fluorinated allylic alcohols, yielding chiral 1,2-fluorohydrins with high enantioselectivity. rsc.org
Defluorinative Allylation : A catalytic method for the regio-, diastereo-, and enantioselective defluorinative allylation of silyl enol ethers with allyl fluorides has been developed, allowing for the construction of α-allyl ketones with two adjacent stereocenters. nih.gov
These examples of stereoselective reactions on fluorinated and allylic substrates suggest that this compound could be a substrate for similar transformations, enabling the synthesis of complex, chiral, and highly fluorinated molecules. The electronic properties and steric bulk of the heptafluorobutyl ether moiety would likely play a crucial role in the stereochemical outcome of such reactions.
Enantioselective Fluorination of Allylic Ethers
The introduction of a fluorine atom into a molecule can significantly alter its biological and chemical properties. Enantioselective fluorination, the process of introducing a fluorine atom to create a specific stereoisomer, is a critical technique in the synthesis of pharmaceuticals and agrochemicals. acs.org While direct studies on this compound are not extensively documented, the principles of enantioselective fluorination of allylic ethers provide a strong framework for predicting its behavior. researchgate.netorganic-chemistry.org
The reaction typically involves an electrophilic fluorine source and a chiral catalyst to control the stereochemical outcome. researchgate.net A common approach is the use of a chiral catalyst to create a chiral environment around the substrate, directing the attack of the fluorine electrophile to one face of the double bond.
Detailed Research Findings:
Research in the field has demonstrated the successful enantioselective fluorination of various allylic ethers using different catalytic systems. For instance, chiral anion phase-transfer catalysis has been shown to be effective for the fluorination of allylic alcohols, where an in-situ generated directing group is crucial for high enantiocontrol. organic-chemistry.org Another approach involves the use of chiral Lewis base catalysis in combination with an electrophilic fluorine source. nih.gov
In the context of this compound, the electron-withdrawing nature of the heptafluorobutyl group is expected to decrease the nucleophilicity of the double bond. This may necessitate the use of more reactive electrophilic fluorinating reagents or more potent catalytic systems. The general reactivity for the substitution of hydrogens follows the order: Allylic > 3° > 2° > 1° > CH4. unacademy.com
A plausible catalytic cycle for the enantioselective fluorination of an allylic ether is depicted below:
Step 1: Catalyst Activation: The chiral catalyst interacts with the electrophilic fluorine source.
Step 2: Substrate Binding: The allylic ether coordinates to the catalyst-reagent complex.
Step 3: Fluorine Transfer: The fluorine atom is delivered to the double bond in a stereocontrolled manner.
Step 4: Product Release: The fluorinated product dissociates from the catalyst, which is then regenerated.
The table below presents representative data from studies on analogous allylic ethers, illustrating the potential outcomes for the enantioselective fluorination of this compound.
| Entry | Allylic Ether Substrate | Catalyst | Fluorinating Reagent | Yield (%) | ee (%) |
| 1 | (E)-cinnamyl alcohol | Chiral Phosphoric Acid | N-Fluorobenzenesulfonimide | 95 | 92 |
| 2 | Geraniol derivative | Chiral Amine | Selectfluor | 88 | 90 |
| 3 | (E)-3-phenylprop-2-en-1-ol | Chiral Squaramide | N-Fluorobenzenesulfonimide | 92 | 96 |
Data is representative of studies on similar substrates and not direct results for this compound.
Regioselective Halolactonization Reactions of Unsaturated Fluorinated Substrates
Halolactonization is a powerful cyclization reaction that forms a lactone ring and incorporates a halogen atom in a single step. nih.gov This reaction is particularly useful in the synthesis of complex natural products and biologically active molecules. nih.govacs.org For unsaturated fluorinated substrates like a carboxylic acid derivative of this compound, this reaction would lead to the formation of a fluorinated γ-lactone. researchgate.net
The regioselectivity of the reaction, which determines the size of the lactone ring, is influenced by the structure of the substrate and the reaction conditions. The presence of the electron-withdrawing heptafluorobutyl group can influence the stability of the intermediate halonium ion, thereby affecting the regiochemical outcome.
Detailed Research Findings:
Studies on the halolactonization of unsaturated carboxylic acids have shown that the reaction can be initiated by various electrophilic halogen sources, such as bromine (Br₂) or iodine monochloride (ICl). nih.gov The reaction proceeds through the formation of a halonium ion intermediate, which is then intramolecularly attacked by the carboxylate group to form the lactone.
For a substrate derived from this compound, specifically (E)-5-(1H,1H-heptafluorobutoxy)pent-2-enoic acid, halolactonization is expected to produce a γ-lactone. The electron-withdrawing fluorinated ether group would likely disfavor the formation of a positive charge at the adjacent carbon, thus directing the cyclization to form the five-membered ring.
The general mechanism for the iodolactonization of an unsaturated acid is as follows:
Step 1: Halonium Ion Formation: The electrophilic halogen species reacts with the double bond to form a cyclic halonium ion.
Step 2: Intramolecular Cyclization: The carboxylate group attacks the more substituted carbon of the halonium ion in an anti-fashion.
Step 3: Lactone Formation: This ring-closing step results in the formation of the halolactone.
The following table provides hypothetical data for the halolactonization of an unsaturated carboxylic acid derived from this compound, based on known reactions of similar substrates.
| Entry | Substrate | Halogen Source | Solvent | Product | Yield (%) |
| 1 | (E)-5-(1H,1H-heptafluorobutoxy)pent-2-enoic acid | I₂ / NaHCO₃ | Dichloromethane/Water | γ-Iodolactone | 85 |
| 2 | (E)-5-(1H,1H-heptafluorobutoxy)pent-2-enoic acid | Br₂ / K₂CO₃ | Tetrahydrofuran | γ-Bromolactone | 90 |
| 3 | (E)-5-(1H,1H-heptafluorobutoxy)pent-2-enoic acid | ICl | Acetonitrile | γ-Iodolactone | 92 |
This data is hypothetical and based on the expected reactivity of the specified substrate.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a definitive method for the structural confirmation of Allyl 1H,1H-heptafluorobutyl ether by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the allyl group protons. The methylene (B1212753) protons adjacent to the ether oxygen (–O–CH₂–) are shifted downfield due to the electronegativity of the oxygen atom. The vinylic protons (–CH=CH₂) exhibit complex splitting patterns due to cis, trans, and geminal couplings. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The protons of the methylene group adjacent to the oxygen (–O–CH ₂–CH=CH₂) typically appear as a doublet. The vinyl proton (–CH=CH ₂) shows a multiplet, and the terminal vinyl protons (=CH ₂) present as two distinct multiplets due to their different chemical environments (cis and trans to the rest of the molecule).
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| =CH₂ (trans) | 5.35 | ddt | J = 17.2, 1.5, 1.5 |
| =CH₂ (cis) | 5.25 | ddt | J = 10.4, 1.2, 1.2 |
| -CH= | 5.90 | m | - |
| -OCH₂- | 4.15 | dt | J = 5.8, 1.5 |
Note: Data is representative and may vary based on solvent and spectrometer frequency.
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. organicchemistrydata.org For this compound, the ¹⁹F NMR spectrum shows three distinct signals corresponding to the three different fluorine environments in the heptafluorobutyl chain (–CF₂CF₂CF₃).
The terminal trifluoromethyl (–CF₃) group appears as a triplet, coupled to the adjacent difluoromethylene group. The two difluoromethylene groups (–CF₂–) each appear as complex multiplets due to coupling with each other and the neighboring fluorine and hydrogen atoms.
Table 2: ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CF₃ | -81.5 | t | J = 9.2 |
| -CF₂-CF₃ | -126.0 | m | - |
Note: Chemical shifts are referenced to CFCl₃. Data is representative.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. The carbons in the allyl group and the fluorinated butyl chain can be clearly distinguished. The carbon atoms bonded to fluorine exhibit splitting in proton-coupled spectra due to C-F coupling, and their chemical shifts are significantly influenced by the number of attached fluorine atoms.
Table 3: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| =CH₂ | 118.5 |
| -CH= | 133.8 |
| -OCH₂- | 72.3 |
| -OCH₂C H₂- | 68.0 (t, J ≈ 25 Hz) |
| -CF₂-CF₃ | 115.0 (m) |
| -CH₂-CF₂- | 108.0 (m) |
Note: Data is representative. Multiplicities (t = triplet, q = quartet, m = multiplet) and coupling constants (J) are due to C-F coupling.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between nuclei. A ¹⁹F-¹⁹F COSY experiment is particularly useful for assigning the signals in the complex ¹⁹F NMR spectrum of the heptafluorobutyl group. chemicalbook.com Cross-peaks in the 2D spectrum indicate spin-spin coupling between different fluorine nuclei, allowing for unambiguous assignment of the –CF₂– signals by showing their correlation to the terminal –CF₃ group and to each other. This technique confirms the sequence of the fluorinated carbons in the chain.
Mass Spectrometry (MS) for Compositional Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio of its ions.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing the purity of this compound and identifying any byproducts from its synthesis. chemicalbook.com The compound is first volatilized and separated from other components in the GC column based on its boiling point and interactions with the column's stationary phase.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Key fragments for this compound would include the loss of the allyl group and characteristic cleavages within the fluoroalkyl chain. Predicted collision cross-section values for various adducts can also be calculated to aid in identification. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 241.04579 |
| [M+Na]⁺ | 263.02773 |
| [M-H]⁻ | 239.03123 |
Source: PubChemLite. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are pivotal for separating and analyzing polymer mixtures based on their physical properties. For polymers synthesized from monomers like this compound, determining the distribution of molar masses is crucial.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molecular weight distribution of a polymer. When this compound undergoes polymerization, a range of polymer chain lengths is produced. SEC separates these polymer chains based on their hydrodynamic volume in solution.
The process involves dissolving the polymer sample in an appropriate solvent and passing it through a column packed with porous gel. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller polymer coils can penetrate the pores to varying extents, leading to a longer path and later elution.
By calibrating the system with polymer standards of known molecular weights, the elution profile can be converted into a molecular weight distribution curve. From this curve, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 signifying a monodisperse sample where all chains have the same length. This analysis is fundamental to correlating the polymerization conditions with the resulting polymer's physical properties, such as viscosity and mechanical strength.
Table 1: Illustrative Size Exclusion Chromatography Data for a Polymer Sample
This table represents typical data obtained from an SEC analysis of a polymer synthesized from a fluorinated allyl ether monomer.
| Parameter | Value | Description |
| Retention Time (min) | 15.2 | The peak of the elution profile for the polymer sample. |
| Number-Average MW (Mn) | 45,000 g/mol | The total weight of all polymer chains divided by the total number of chains. |
| Weight-Average MW (Mw) | 67,500 g/mol | An average that accounts for the weight fraction of each polymer chain. |
| Polydispersity Index (PDI) | 1.5 | A measure of the broadness of the molecular weight distribution. |
Surface Analysis and Material Characterization Techniques
The incorporation of the heptafluorobutyl group into a polymer is often intended to impart specific surface properties, such as hydrophobicity and low surface energy. Therefore, techniques capable of probing the chemistry of the material's surface are critically important.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. eag.com For polymers containing this compound, XPS is invaluable for confirming the presence and chemical environment of fluorine at the surface. semanticscholar.org
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. numberanalytics.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification.
Furthermore, high-resolution XPS scans of specific elemental peaks can reveal subtle shifts in binding energy that correspond to different chemical states or functional groups. For a polymer incorporating the heptafluorobutyl ether moiety, high-resolution scans of the Carbon 1s (C 1s) region are particularly informative. The strong electronegativity of fluorine atoms causes a significant shift in the binding energy of adjacent carbon atoms. This allows for the deconvolution of the C 1s spectrum into distinct peaks representing the different carbon environments within the polymer: the hydrocarbon backbone (C-C, C-H), the ether linkage (C-O), and the various carbons of the fluorinated chain (-CH₂-CF₂, -CF₂-, and -CF₃). researchgate.netmdpi.com This analysis provides direct evidence of the fluorinated group's integrity and its concentration on the material's surface. researchgate.netresearchgate.net
Table 2: Expected C 1s Binding Energies in XPS for a Polymer Containing the 1H,1H-Heptafluorobutyl Ether Group
This table presents the typical binding energy ranges for carbon atoms in different chemical environments relevant to the target polymer, based on data from similar fluorinated systems. researchgate.netmdpi.com
| Functional Group | Approximate Binding Energy (eV) |
| C-C, C-H | 285.0 |
| C-O (Ether) | 286.5 |
| C-CF₂ | 288.5 - 290.0 |
| -CF₂- | 291.0 - 292.0 |
| -CF₃ | 293.0 - 294.0 |
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In Fourier-Transform Infrared (FTIR) spectroscopy, IR radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational energies of molecular bonds is measured.
For this compound, the FTIR spectrum would show characteristic absorption bands for the allyl group (C=C stretch, =C-H stretch and bend), the ether linkage (C-O-C stretch), and the highly fluorinated alkyl chain (C-F stretches). The progress of a polymerization reaction can be monitored quantitatively by tracking the decrease in the intensity of the absorption bands associated with the allyl group's carbon-carbon double bond (typically around 1645 cm⁻¹). researchgate.netresearchgate.net When the monomer is converted to a saturated polymer backbone, these specific peaks diminish or disappear completely.
Optical Photothermal Infrared (O-PTIR) spectroscopy is an advanced IR technique that overcomes the classical diffraction limit of conventional FTIR microscopy. photothermal.comphotothermal.com It combines a tunable IR laser source with a visible probe laser, enabling the acquisition of FTIR-quality spectra with sub-micron spatial resolution. nih.govnih.gov This high-resolution capability allows for detailed chemical imaging of polymer blends, composites, or multi-laminar films. For a material based on this compound, O-PTIR could be used to map the distribution of the fluorinated component across a surface or within a complex morphology, providing chemical information at a scale unattainable by standard FTIR. photothermal.com
Table 3: Key Infrared Absorption Frequencies for this compound
This table lists the expected vibrational frequencies for the primary functional groups present in the monomer.
| Functional Group | Bond | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Alkene | =C-H | Stretch | 3080 - 3100 |
| Alkyl | C-H | Stretch | 2850 - 2960 |
| Alkene | C=C | Stretch | ~1645 |
| Ether | C-O-C | Stretch | 1080 - 1150 |
| Fluoroalkane | C-F | Stretch (strong, broad) | 1100 - 1350 |
| Alkene | =C-H | Bend (out-of-plane) | 910 - 990 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the reactivity of a molecule. Such calculations can determine electron distribution, molecular orbital energies, and potential sites for electrophilic or nucleophilic attack, thereby mapping out likely reaction pathways. For fluorinated compounds, these calculations are particularly valuable for understanding how the strong electron-withdrawing nature of fluorine atoms influences the molecule's reactivity.
Despite the utility of these methods, specific studies detailing the quantum chemical analysis of Allyl 1H,1H-heptafluorobutyl ether are not found in the current body of scientific literature. General studies on other fluorinated ethers suggest that the presence of the heptafluorobutyl group would significantly polarize the molecule, but specific computational data, such as molecular orbital diagrams or electron density maps for this particular ether, remain unpublished.
Transition State Theory and Energy Barrier Analysis in Allyl Ether Reactions
Transition state theory is a cornerstone for calculating the rates of chemical reactions. It involves the computational identification and characterization of the transition state—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, is a critical determinant of reaction speed.
For reactions involving this compound, such as additions to the double bond or ether cleavage, a transition state analysis would provide invaluable insights into reaction kinetics. However, no dedicated studies have been published that analyze the energy barriers for reactions of this specific ether. Research on other, non-fluorinated allyl ethers has utilized transition state theory, but these findings cannot be directly extrapolated to the highly fluorinated heptafluorobutyl derivative due to the profound electronic effects of the fluorine atoms.
Computational Modeling of Hydrogen Abstraction Mechanisms
Hydrogen abstraction is a key step in many chemical processes, including atmospheric degradation and free-radical polymerization. Computational modeling can elucidate the mechanism of hydrogen abstraction by identifying the most susceptible hydrogen atoms and calculating the energy required for their removal. In this compound, potential sites for hydrogen abstraction exist on the allyl group and the α-ether methylene (B1212753) group.
Systematic computational investigations have been performed on hydrogen abstraction from various other hydrofluoroethers by radicals like OH. scispace.com These studies generally show that the presence of fluorine atoms tends to increase the energy barrier for hydrogen abstraction from adjacent carbons. scispace.com However, specific computational models and energy values for the hydrogen abstraction mechanisms in this compound have not been reported.
Studies on Fluorous Interactions and Their Influence on Molecular Behavior
"Fluorous" interactions refer to the weak, non-covalent interactions that can occur between highly fluorinated molecules or segments of molecules. These interactions are important in areas like crystal engineering, self-assembly, and biphasic catalysis. Computational studies can quantify the strength and nature of these interactions.
While the concept of fluorous interactions is well-established and has been studied computationally in various systems, research specifically modeling the fluorous interactions of this compound and their influence on its bulk properties or intermolecular behavior is not available. Such studies would be beneficial for understanding its physical properties, such as boiling point and solubility, and its potential applications in fluorous phase chemistry.
Applications in Advanced Materials Science and Engineering
Polymer and Resin Modification Strategies
As a modifier, Allyl 1H,1H-heptafluorobutyl ether is incorporated into resin formulations to enhance their intrinsic properties, leading to materials with superior performance profiles.
The synthesis of functional copolymers represents a sophisticated approach to creating materials with precisely tailored properties. By incorporating monomers like this compound, polymer chemists can design materials that combine the attributes of different chemical building blocks. The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the creation of copolymers with specific microstructures, including block, gradient, or statistical arrangements of monomer units.
When fluorinated monomers are copolymerized with functional monomers, the resulting materials can exhibit both high resistance to external factors and improved compatibility with other substances. For instance, creating amphiphilic block copolymers, which contain both hydrophobic fluorinated segments and hydrophilic segments, can lead to materials that self-assemble into organized nanostructures or form monomolecular films at interfaces. The integration of the heptafluorobutyl group from this compound into a polymer backbone is a key strategy for developing such advanced functional materials.
In the field of dentistry, the longevity and performance of resin composites are critical. Research has focused on incorporating fluorinated allyl ethers into dental formulations to overcome common challenges such as polymerization shrinkage and bacterial adhesion. One of the primary issues with standard methacrylate-based dental resins is the significant stress generated during the curing process, which can lead to microleakage and restoration failure.
Studies have shown that introducing a synthesized fluorinated allyl ether into a thiol-ene-methacrylate ternary resin system yields significant benefits. bohrium.comnih.gov These advantages include a higher degree of conversion of the methacrylate (B99206) functional groups, which ensures a more complete cure, and a notable reduction in volumetric shrinkage and shrinkage stress. bohrium.comnih.gov Furthermore, the presence of the fluorinated component lowers the surface free energy of the composite, which in turn reduces the adhesion of oral bacteria like Streptococcus mutans. This anti-adhesion effect is crucial for preventing secondary caries at the restoration margin.
Table 1: Performance Enhancements in Dental Resins with Fluorinated Ether Modification
| Property | Standard Methacrylate Resin | Fluorinated Allyl Ether Modified Resin | Benefit of Modification |
| Volumetric Shrinkage | Higher | Lower bohrium.comnih.gov | Reduced stress, improved marginal integrity |
| Shrinkage Stress | Higher | Lower bohrium.comnih.gov | Minimized risk of debonding and microleakage |
| Water Sorption/Solubility | Higher | Lower bohrium.comnih.gov | Increased durability and stain resistance |
| Surface Free Energy | Higher | Lower | Enhanced anti-bacterial adhesion properties |
This table is generated based on findings for fluorinated allyl ether-modified dental composites.
A significant challenge in resin modification is enhancing one property without compromising another. The addition of fluorinated allyl ethers has been shown to improve key characteristics without the typical trade-off of diminished mechanical strength. In studies of thiol-ene-methacrylate dental composites, the flexural properties of resins modified with a fluorinated allyl ether were found to be comparable or even superior to those of conventional methacrylate-based composites. bohrium.comnih.gov This indicates that the modification not only reduces shrinkage stress but also maintains the structural integrity required for durable dental restorations.
In broader applications, allyl ether compounds are used to co-modify high-performance resins like bismaleimide (B1667444) (BMI). These modifiers can improve the crosslinking density and chain rigidity of the polymer network, leading to materials with significantly higher thermal stability, as evidenced by increased glass transition temperatures (Tg) and thermal decomposition temperatures. They also contribute to improved toughness and impact strength, demonstrating their role as comprehensive performance enhancers.
Surface Engineering and Coating Technologies
The strong hydrophobicity and oleophobicity imparted by the heptafluorobutyl group make this compound an ideal candidate for advanced surface treatments.
The accumulation of unwanted biological organisms on surfaces, known as biofouling, is a major problem in marine and medical environments. Self-cleaning surfaces are those that readily shed water and contaminants with minimal force. Both of these functionalities can be achieved by creating highly hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.
Research into UV-curable thiol-ene systems has demonstrated that adding small amounts (less than 1 wt%) of fluorinated allyl ethers can effectively modify the surface properties of the resulting coating. The low surface energy of the fluorinated chains causes them to migrate to the air-coating interface during the curing process. This creates a durable, fluorine-rich surface layer that exhibits high contact angles with water and oils, leading to excellent anti-fouling and self-cleaning characteristics. The reduced surface energy also correlates with a decrease in bacterial adhesion, making these coatings suitable for applications requiring antimicrobial properties.
Fingerprints are composed of water, oils, and salts. Surfaces that resist the adhesion of these components appear "fingerprint-free." The key to creating such a surface is to make it both hydrophobic and, more importantly, oleophobic. The highly fluorinated heptafluorobutyl group of this compound is exceptionally effective at repelling oils.
When this compound is incorporated as an additive into coatings for electronics, displays, or architectural glass, it lowers the surface energy to a point where fingerprint oils cannot easily wet the surface. Instead of spreading out, the oils bead up and are easily wiped away without smudging. This functionality is a direct result of the oleophobic nature of the dense fluorocarbon chain, making this compound a critical component in the formulation of advanced anti-fingerprint coatings.
Methodologies for Substrate Hydrophobization
This compound is utilized in modifying surfaces to impart water-repellent (hydrophobic) properties. The primary method involves leveraging the compound's reactive allyl group to chemically bond or physically adsorb it onto a substrate. The attached heptafluorobutyl groups then orient themselves away from the substrate, creating a low-energy surface that repels water.
One common technique is its incorporation into photocurable systems. For instance, small amounts (less than 1% by weight) of fluorinated allyl ethers can be added to systems containing multifunctional thiols and other allyl ethers. researchgate.net When exposed to UV light, a thiol-ene reaction occurs, grafting the fluorinated ether onto the polymer network. This process effectively concentrates the fluorine-rich chains at the surface, significantly increasing its hydrophobicity. The presence of the allyl group is crucial for this covalent integration into the polymer matrix. usm.eduresearchgate.net
The effectiveness of this hydrophobization is typically measured by the water contact angle. While specific contact angle data for surfaces modified solely with this compound is not extensively detailed in the provided results, related fluorinated polymers demonstrate that increasing surface fluorine content leads to highly hydrophobic surfaces with contact angles often exceeding 90 degrees. nih.gov
Advanced Electronic Materials Development
The dielectric and chemically stable properties of fluorinated compounds make them attractive for use in electronic and energy storage applications.
Evaluation as Electrolyte Additives in Lithium-Ion Batteries
The performance and lifespan of lithium-ion batteries are heavily dependent on the chemical stability of the electrolyte and the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces. Research has explored various electrolyte additives to improve these characteristics. ornl.gov
This compound is investigated as one such additive. Its role is predicated on its chemical structure:
Allyl Group: The double bond in the allyl group can undergo reductive polymerization on the anode surface during the initial charging cycles. This helps to form a stable, protective SEI layer.
Heptafluorobutyl Group: The highly fluorinated chain contributes to the chemical and thermal stability of the resulting SEI film. Fluoride (B91410) ions released during its decomposition can form lithium fluoride (LiF), a key component of a robust SEI that can suppress further electrolyte decomposition.
The goal of using such additives is to enhance battery performance metrics, as outlined in the table below.
| Performance Metric | Objective of Additive | Underlying Mechanism |
|---|---|---|
| Coulombic Efficiency | Increase efficiency and stability over cycles | Formation of a stable SEI layer prevents continuous electrolyte decomposition. |
| Capacity Retention | Maintain a high storage capacity over the battery's life | A robust SEI protects the electrode structure from degradation. |
| Energy Retention | Sustain the total energy output of the cell | Improved overall stability and efficiency contribute to less energy loss. ornl.gov |
| Power Retention | Maintain the ability to deliver high current | A thin, ionically conductive SEI does not impede lithium-ion transport. ornl.gov |
Research into Fuel Cell Membrane Materials
In proton exchange membrane (PEM) fuel cells, the membrane's function is to conduct protons while preventing the mixing of fuel (hydrogen) and oxidant (oxygen). The performance of these membranes is tied to their proton conductivity, dimensional stability, and durability. mdpi.comnih.gov
This compound serves as a building block for creating advanced PEMs. It is typically incorporated into the structure of polymers like poly(arylene ether)s. mdpi.commdpi.comresearchgate.net The strategy involves synthesizing a polymer backbone and then attaching or "grafting" side chains that contain sulfonic acid groups (for proton conduction) and hydrophobic groups. The heptafluorobutyl portion of the ether provides a stable, hydrophobic domain.
This creates a nanostructure within the membrane where hydrophilic, proton-conducting channels are surrounded by a mechanically and chemically robust hydrophobic matrix. This structure leads to improved properties compared to non-fluorinated or randomly structured polymers. researchgate.net
| Property | Significance | Contribution of Fluorinated Moieties |
|---|---|---|
| Proton Conductivity | Determines the efficiency of the fuel cell. mdpi.com | Promotes the formation of well-defined hydrophilic channels for efficient proton transport. mdpi.comnih.gov |
| Dimensional Stability | Resistance to swelling when hydrated, which maintains mechanical integrity. mdpi.com | The hydrophobic fluorinated segments limit excessive water uptake. researchgate.net |
| Oxidative Stability | Resistance to degradation by reactive species during fuel cell operation. mdpi.com | The strong carbon-fluorine bonds enhance the chemical stability of the polymer backbone. researchgate.net |
| Power Density | The amount of power generated per unit area of the cell. nih.gov | High proton conductivity and stability lead to higher achievable power densities. mdpi.comnih.gov |
Utilization as Chemical Linkers and Building Blocks in Complex Architectures
Beyond its direct applications, the bifunctional nature of this compound makes it a versatile building block in polymer chemistry. researchgate.net The allyl group provides a site for polymerization or "click" chemistry reactions, while the fluorinated chain imparts specific properties to the final material. nih.gov
This allows for the design of complex polymer architectures, such as:
Block Copolymers: Where a block of polymer made from the fluorinated ether is combined with other polymer blocks to create materials with distinct, phase-separated domains (e.g., a hydrophobic block and a hydrophilic block).
Graft Copolymers: Where the fluorinated side chains are attached to a pre-existing polymer backbone, modifying its surface properties or bulk characteristics. researchgate.net
Functional Linkers: In more complex syntheses, such as the solid-phase synthesis of peptides or other biomolecules, related allyl-based linkers are used to temporarily attach molecules to a solid support. nih.gov The ether's allyl group offers a chemically specific point of cleavage.
The ability to precisely place the heptafluorobutyl group within a larger macromolecule enables chemists to tailor material properties like solubility, thermal stability, and surface energy for a wide array of specialized applications.
Modular Synthesis of Environmentally Safer Fluorinated Multiblock Molecules
This compound serves as a key building block in the synthesis of fluorinated multiblock molecules, which are considered environmentally safer alternatives to some traditional fluoropolymers. The preparation of such fluoroalkyl allyl ethers often involves the Williamson ether synthesis, reacting a fluorinated alcohol with an allyl halide. researchgate.net For instance, the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFBol) with allyl chloride can produce the target ether. researchgate.net
The presence of the allyl group allows for subsequent polymerization or modification reactions, such as hydrosilylation, to create well-defined multiblock copolymers. researchgate.net These copolymers integrate the unique properties of fluorinated segments—such as thermal stability, chemical resistance, and low surface energy—with other polymer blocks that can introduce flexibility, adhesion, or other desired characteristics. acs.org This modular approach enables the precise tuning of material properties for specific applications, including advanced coatings and membranes. acs.orgacs.org The resulting multiblock architecture can lead to nanophase-separated morphologies, enhancing properties like proton conductivity in fuel cell membranes. researchgate.net
Contributions to Polymer-Supported Catalysis and Bioconjugation
The allyl functionality is pivotal to the role of this ether in polymer-supported catalysis and bioconjugation. The double bond of the allyl group is readily accessible for a variety of chemical transformations.
In polymer-supported catalysis , the ether can be incorporated into a polymer backbone, providing a fluorinated, inert, and stable support material. The allyl group can then be functionalized to anchor catalytic species. For example, the allyl group can undergo reactions to attach a ligand, which can then coordinate with a metal catalyst. This creates a heterogeneous catalyst that is easily recoverable and reusable, a significant advantage in sustainable chemistry.
In the realm of bioconjugation , polymers containing allyl groups are valuable for their ability to be modified under mild conditions, which is crucial for biological applications. nih.gov The "click" chemistry reaction, particularly the thiol-ene reaction, is a common method used to functionalize allyl-containing polymers. nih.gov By incorporating this compound into a polymer, the resulting material can be functionalized with biomolecules such as peptides, proteins, or drugs. The fluorinated segments can offer advantages like increased stability and biocompatibility. This makes such polymers promising candidates for advanced drug delivery systems and biomedical coatings. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of fluorinated ethers often involves methods that may not align with modern green chemistry principles. Future research will likely focus on developing more sustainable and efficient synthetic routes to Allyl 1H,1H-heptafluorobutyl ether and its derivatives.
One promising avenue is the use of phase-transfer catalysis (PTC). PTC can enhance reaction rates and yields in biphasic systems, reducing the need for harsh solvents and high temperatures. mdpi.com Another sustainable approach is the development of solvent-free reaction conditions, which minimize waste and simplify product purification. mdpi.com For instance, the reaction of 1H,1H-heptafluorobutanol with an allyl halide could be optimized under solvent-free or PTC conditions to produce the target ether with high selectivity and yield, generating only water as a by-product in some cases. mdpi.com Palladium-catalyzed C-O cross-coupling reactions, which have shown high efficiency for synthesizing other fluorinated alkyl aryl ethers, could also be adapted for this aliphatic ether, offering excellent functional group tolerance. acs.org
| Synthetic Method | Potential Catalyst | Typical Solvent | Anticipated Advantages | Research Focus |
|---|---|---|---|---|
| Williamson Ether Synthesis | None (Base-mediated) | Aprotic Polar (e.g., DMF, DMSO) | Well-established, versatile | Improving atom economy, reducing waste |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium (B1175870) Salts | Biphasic (e.g., Toluene/Water) | Mild conditions, high yield, reduced solvent use | Catalyst efficiency and recyclability |
| Solvent-Free Synthesis | Solid Base (e.g., NaOH) | None | Environmentally friendly, simple work-up | Optimizing reaction time and temperature |
| Palladium-Catalyzed C-O Coupling | tBuBrettPhos Pd G3 | Toluene | High functional group tolerance, short reaction time | Adapting for aliphatic ether synthesis |
Exploration of New Polymer Architectures and Advanced Functional Materials
The dual functionality of this compound makes it an exceptionally versatile monomer for creating complex polymer architectures. nih.gov The allyl group can participate in various polymerization reactions, while the heptafluorobutyl segment can impart unique properties such as hydrophobicity, oleophobicity, low surface energy, and thermal stability. researchgate.netnih.gov
Future research will likely explore the homopolymerization and copolymerization of this monomer using controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. weiyougroup.org RAFT allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. Copolymerization with other monomers, such as acrylates or styrenics, could yield materials with tunable properties. researchgate.net For example, incorporating this fluorinated ether into an acrylic polymer backbone could create coatings with enhanced chemical resistance and durability. researchgate.net
Furthermore, the monomer is a candidate for creating novel macromolecular architectures. For instance, it could be used to synthesize macromonomers that are then polymerized via Ring-Opening Metathesis Polymerization (ROMP) to create brush, star, or Janus-type structures. nih.gov These complex architectures are of interest for applications like unimolecular micelles or associative thickeners. nih.gov The development of crosslinkable systems is another key area; the allyl group can be used in thiol-ene click chemistry or thermal crosslinking to form robust networks for applications in optical waveguides or low-dielectric materials. researchgate.netresearchgate.net
| Polymer Architecture | Polymerization Method | Potential Co-monomer(s) | Key Properties | Emerging Applications |
|---|---|---|---|---|
| Linear Homopolymer | Radical Polymerization (e.g., RAFT) | None | High hydrophobicity, low refractive index | Low surface energy coatings |
| Random Copolymer | Radical Polymerization | Methyl Methacrylate (B99206), Styrene | Tunable mechanical and surface properties | Durable and weather-resistant finishes |
| Block Copolymer | Controlled/Living Polymerization | Poly(ethylene glycol) | Amphiphilic, self-assembly | Drug delivery, nanoreactors |
| Grafted/Brush Polymer | ROMP of Macromonomers | Norbornene-functionalized monomers | Unique surface morphology | Advanced lubricants, anti-fouling surfaces |
| Crosslinked Network | Thiol-ene "Click" Chemistry | Multifunctional thiols | High thermal stability, chemical resistance | Optical waveguides, microelectronics |
Advanced Characterization Techniques and In-Situ Process Monitoring
A thorough understanding of the polymerization kinetics and the resulting polymer structure is crucial for designing materials with specific functionalities. Future work will necessitate the use of advanced characterization techniques to study the polymerization of this compound and the properties of the resulting polymers.
In-situ monitoring techniques are particularly valuable for studying fast reaction kinetics without the need for disruptive sampling. researchgate.net Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and simultaneous multiple sample light scattering (SMSLS) could provide real-time data on monomer conversion, polymerization rates, and changes in molecular weight. researchgate.netnih.gov For triblock copolymers, time-resolved small-angle X-ray scattering and oscillatory rheology can be used to monitor polymerization-induced self-assembly (PISA) and gelation processes. mdpi.com
Post-polymerization, a suite of advanced techniques will be required to characterize the complex fluorinated polymers. High-resolution solid-state NMR is a powerful tool for elucidating the microstructure of fluoropolymers that are often insoluble. cymitquimica.com Morphological characterization using techniques like Small-Angle X-ray Scattering (SAXS) and Atomic Force Microscopy (AFM) will be essential to understand the nanostructure and phase separation in block copolymers or polymer blends. dtic.mil
Deeper Understanding of Structure-Property-Performance Relationships through Integrated Experimental and Computational Approaches
To accelerate the development of materials based on this compound, an integrated approach combining experimental synthesis and characterization with computational modeling is essential. Molecular modeling can provide valuable insights into how the chemical structure dictates material properties, guiding the design of polymers with desired performance characteristics. researchgate.net
Computational methods such as Density Functional Theory (DFT) can be employed to investigate polymerization mechanisms, such as the proposed radical-mediated cyclization for allyl ether monomers, correcting previous misconceptions about their polymerization behavior. nih.gov DFT can also be used to calculate the anisotropic polarizability of molecular repeating units, which helps in designing polymers with low birefringence for optical applications. researchgate.net
Molecular Dynamics (MD) simulations are another powerful tool for predicting the structure and properties of the resulting polymers. MD can be used to study Li+ solvation structures in fluorinated ether-based electrolytes, providing insights into ionic transport behavior for battery applications. researchgate.net For polymer films, simulations can predict how the fluorinated side chains organize at the surface to minimize surface free energy, which is crucial for applications in coatings. rsc.org By integrating these computational predictions with experimental data from synthesis and advanced characterization, researchers can establish robust structure-property-performance relationships, enabling the rational design of novel fluorinated materials.
Q & A
Q. What are the optimal synthetic routes for Allyl 1H,1H-heptafluorobutyl ether, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via the Williamson ether reaction between 1H,1H-heptafluorobutanol and allyl halides (e.g., allyl bromide). Classical methods involve refluxing in aprotic solvents (diglyme, acetone) with K₂CO₃ or NaOH, yielding 52–67% . For higher yields (up to 95%), phase-transfer catalysis (PTC) with tetrabutylammonium hydrogen sulfate (TBAHS) in aqueous NaOH minimizes side reactions and enhances mass transfer . Solvent choice is critical: polar aprotic solvents (DMF, diglyme) improve fluorinated alcohol reactivity, while aqueous-PTC systems reduce hydrolysis risks. Pre-purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to remove unreacted fluoroalkanol.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Identify allyl protons (δ 5.8–5.2 ppm for CH₂=CH– and δ 4.8–4.6 ppm for –O–CH₂–C=), and fluorinated chain protons (δ 4.3–3.8 ppm). Absence of residual allyl halide peaks (e.g., allyl bromide at δ 3.4 ppm) confirms purity .
- Raman Spectroscopy : A sharp band near 1640 cm⁻¹ confirms the alkene (C=C) bond, distinguishing covalently bound ether from physisorbed byproducts .
- GC-MS : Quantify residual solvents (e.g., diglyme) and assess purity >98% using a DB-5MS column with helium carrier gas.
Advanced Research Questions
Q. How can competing hydrolysis of the epoxide intermediate be monitored during functionalization reactions involving this compound?
- Methodological Answer : When using glycidyl ether derivatives (e.g., allyl glycidyl ether) for polymer modifications, ¹H NMR tracks epoxide ring hydrolysis. Key signals: epoxide protons at δ 2.78–3.35 ppm decay over time, while glycerol byproduct protons emerge at δ 3.5–3.7 ppm . Kinetic analysis via Eq. % residual epoxide = 100 × (Iₐ/I_f) reveals a half-life of ~1.5 hours at 60°C in basic hydroalcoholic conditions. Reactions should be terminated within 7–8 hours to avoid >90% epoxide loss .
Q. What role does this compound play in surface functionalization of polysaccharides, and how is covalent attachment validated?
- Methodological Answer : The ether introduces hydrophobic fluorinated chains to polysaccharides (e.g., carboxymethylcellulose) via epoxide-alcohol reactions. Post-reaction, Raman spectroscopy at 1640 cm⁻¹ confirms alkene retention, while control experiments with pre-hydrolyzed AGE show no signal, ruling out physisorption . XPS further validates fluorine content (F1s peak at ~689 eV).
Q. How should researchers address contradictions in reported synthesis yields (52–95%) for this compound?
- Methodological Answer : Yield discrepancies arise from solvent polarity, base strength, and fluoroalkanol accessibility. Low yields (52–67%) in non-PTC systems (e.g., diglyme/K₂CO₃) stem from incomplete alkoxide formation . High yields (95%) in PTC systems (NaOH/TBAHS) are attributed to enhanced interfacial reactivity. Researchers should optimize:
- Molar ratios : Allyl halide/fluoroalkanol ≥1.2 to drive equilibrium.
- Temperature : 60–80°C to accelerate etherification over hydrolysis.
- Workup : Neutralization with dilute HCl followed by extraction (dichloromethane/water) minimizes emulsion formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
